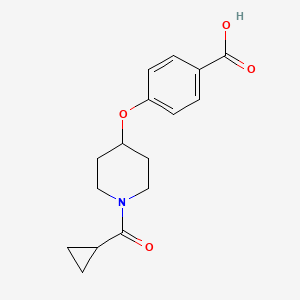
4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid
概要
説明
4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid is a chemical compound that features a benzoic acid moiety linked to a piperidine ring, which is further substituted with a cyclopropane carbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from simple amines and aldehydes.
Cyclopropanation: The piperidine intermediate is then subjected to cyclopropanation using reagents such as diazomethane or cyclopropyl carbinol.
Benzoic Acid Coupling: The cyclopropanated piperidine is coupled with a benzoic acid derivative using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
科学的研究の応用
4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Employed in the development of novel materials with specific properties such as enhanced stability or reactivity.
Biological Studies: Investigated for its interactions with biological targets and potential as a bioactive molecule.
作用機序
The mechanism of action of 4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-(1-Cyclopropanecarbonyl-piperidin-4-yl)acetic acid
- 2-(1-Cyclopropanecarbonyl-piperidin-4-yl)acetic acid
- N-(1-Cyclopropanecarbonyl-piperidin-4-yl)propanamide
Uniqueness
4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a benzoic acid moiety with a cyclopropane-substituted piperidine ring makes it a versatile compound for various applications.
特性
IUPAC Name |
4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-15(11-1-2-11)17-9-7-14(8-10-17)21-13-5-3-12(4-6-13)16(19)20/h3-6,11,14H,1-2,7-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSYLHJNLOUWAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)OC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














